2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is fused with a phenyl ring substituted with two methyl groups at the 2 and 4 positions The carbaldehyde group is attached to the 3-position of the imidazo[1,2-a]pyridine ring
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core backbone of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Analysis
Biochemical Properties
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as MARK4, which is involved in cell-cycle progression and microtubule dynamics . The compound’s interaction with MARK4 involves binding to the active site of the enzyme, thereby inhibiting its function. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anti-proliferative activity against cancer cells by inhibiting MARK4, leading to cell cycle arrest and apoptosis . Additionally, it can induce oxidative stress and DNA damage in cancer cells, further contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as MARK4, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s imidazo[1,2-a]pyridine core, which provides a suitable scaffold for interaction with the enzyme’s active site. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on target enzymes and cellular processes, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibitory effects on the growth of certain parasites, such as Babesia species . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolic process results in the formation of reactive intermediates, which can further interact with cellular macromolecules and influence metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to serum proteins, which facilitates its distribution throughout the body and influences its pharmacokinetic properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can further influence the compound’s localization and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the imidazo[1,2-a]pyridine core, followed by oxidation to introduce the carbaldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the methyl groups on the phenyl ring.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains a methoxy group instead of methyl groups on the phenyl ring.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure with an additional methyl group on the imidazo[1,2-a]pyridine ring.
Uniqueness
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 4 positions of the phenyl ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-13(12(2)9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEPKMWTDCIKIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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